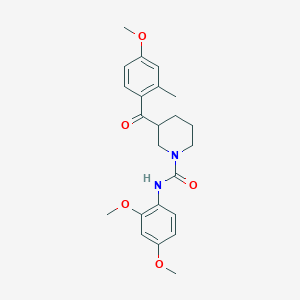

![molecular formula C11H23N3O4S B6078892 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B6078892.png)

1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(Dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMAP is a tertiary amine that contains a piperidine ring and a sulfonyl group. It has been used as a catalyst in organic synthesis, as a reagent in biochemical assays, and as a pharmacological tool to study the mechanisms of action of certain drugs.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide acts as a nucleophilic catalyst in organic synthesis by coordinating with the carbonyl group of the substrate. It can also act as a Lewis base by donating a pair of electrons to a protonated amine or other electrophilic species. In biochemical assays, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide can react with carboxylic acids and amino acids to form stable derivatives that can be detected by spectroscopic methods. In pharmacological studies, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide has been used to investigate the mechanisms of action of certain drugs by inhibiting or enhancing the activity of specific enzymes or receptors.

Biochemical and Physiological Effects:

1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide has been shown to have a low toxicity profile and is generally considered to be safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes if it comes into contact with these tissues. 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide has also been shown to have some antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide in laboratory experiments is its versatility. It can be used as a catalyst in organic synthesis, as a reagent in biochemical assays, and as a pharmacological tool to study the mechanisms of action of certain drugs. 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide is also relatively inexpensive and easy to obtain. However, one limitation of using 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide is that it can be sensitive to air and moisture, which can affect its reactivity and stability. In addition, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide can react with certain functional groups in the substrate, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for research involving 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide. One area of interest is the development of new synthetic methods that use 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide as a catalyst. Another area of interest is the use of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide as a reagent in new biochemical assays that can detect a wider range of molecules. In addition, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide could be used in combination with other compounds to create new pharmacological tools for studying the mechanisms of action of drugs. Finally, further research is needed to investigate the potential antimicrobial activity of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide and its derivatives.

Synthesis Methods

1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide can be synthesized by reacting piperidine with dimethylsulfamoyl chloride and 2-methoxyethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The yield of 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide can be improved by using an excess of the amine and by carefully controlling the reaction conditions.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide has been used in a wide range of scientific research applications. It has been used as a catalyst in organic synthesis to promote the formation of amides, esters, and other functional groups. 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide has also been used as a reagent in biochemical assays to detect the presence of certain molecules such as carboxylic acids and amino acids. In addition, 1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide has been used as a pharmacological tool to study the mechanisms of action of certain drugs.

properties

IUPAC Name |

1-(dimethylsulfamoyl)-N-(2-methoxyethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O4S/c1-13(2)19(16,17)14-7-4-5-10(9-14)11(15)12-6-8-18-3/h10H,4-9H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIKHZVHYFNCER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-(2-methoxyethyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)

![methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate](/img/structure/B6078843.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B6078869.png)

![1-benzoyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6078877.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)

![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6078881.png)

![4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B6078883.png)

![2-hydroxy-3-(3-methylbutyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6078900.png)

![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)

![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)

![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)

![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)